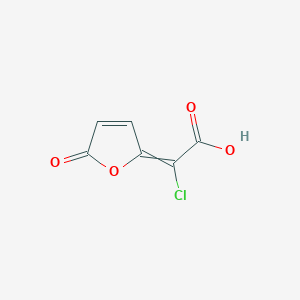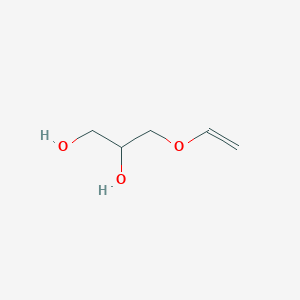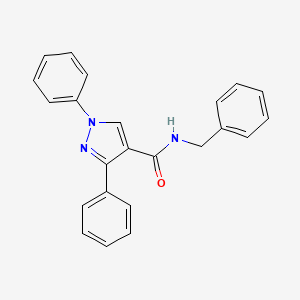![molecular formula C29H60N2O B14279651 N-[3-(Dimethylamino)propyl]tetracosanamide CAS No. 138527-96-5](/img/structure/B14279651.png)
N-[3-(Dimethylamino)propyl]tetracosanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Dimethylamino)propyl]tetracosanamide is a chemical compound with the molecular formula C27H55N2O. It is an amide derivative of tetracosanoic acid, featuring a dimethylamino group attached to a propyl chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[3-(Dimethylamino)propyl]tetracosanamide can be synthesized through the reaction of tetracosanoic acid with N,N-dimethylpropane-1,3-diamine. The reaction typically involves the formation of an amide bond between the carboxyl group of tetracosanoic acid and the amine group of N,N-dimethylpropane-1,3-diamine. This process can be catalyzed by using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The reactants are mixed in a suitable solvent, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through crystallization or distillation to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Dimethylamino)propyl]tetracosanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted amides or tertiary amines.
Applications De Recherche Scientifique
N-[3-(Dimethylamino)propyl]tetracosanamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Mécanisme D'action
The mechanism of action of N-[3-(Dimethylamino)propyl]tetracosanamide involves its ability to interact with lipid membranes and proteins. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, leading to changes in membrane permeability and protein stability. This compound can also form micelles, which can encapsulate hydrophobic molecules and facilitate their transport across biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Dimethylamino)propyl]methacrylamide: A similar compound used in polymer chemistry for the synthesis of pH-responsive hydrogels.
N,N-Dimethylpropane-1,3-diamine: A precursor in the synthesis of various amides and surfactants.
Stearic acid 3-(dimethylaminopropyl)amide: Another amide derivative with similar surfactant properties.
Uniqueness
N-[3-(Dimethylamino)propyl]tetracosanamide is unique due to its long alkyl chain, which imparts distinct hydrophobic characteristics. This makes it particularly effective in forming stable micelles and enhancing the solubility of hydrophobic compounds in aqueous solutions. Its ability to interact with biological membranes and proteins also sets it apart from shorter-chain analogs.
Propriétés
Numéro CAS |
138527-96-5 |
|---|---|
Formule moléculaire |
C29H60N2O |
Poids moléculaire |
452.8 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]tetracosanamide |
InChI |
InChI=1S/C29H60N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-29(32)30-27-25-28-31(2)3/h4-28H2,1-3H3,(H,30,32) |
Clé InChI |
QQBIQLVGDOJOIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Dimethyl [(oxiran-2-yl)methyl]propanedioate](/img/structure/B14279609.png)

![1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14279612.png)
![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)



![2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14279630.png)


